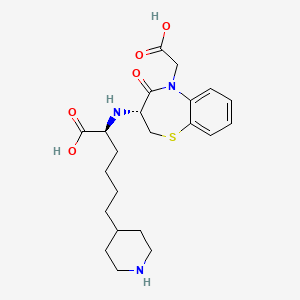

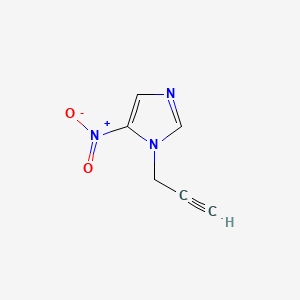

![molecular formula C19H21ClN2O2S B1226054 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1226054.png)

3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

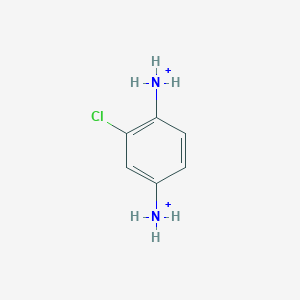

3-[(4-chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone is a member of piperazines.

Scientific Research Applications

Synthesis and Chemical Properties

- A study conducted by Sayed and Ali (2007) described the synthesis of various compounds related to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone. They explored its reactions with different nucleophiles, which could be useful for antiviral evaluations (Sayed & Ali, 2007).

Pharmacological Research

- Kaiser et al. (1993) studied a class of substituted 1-phenyl-3-piperazinyl-2-propanones, related to the compound of interest, for their antimuscarinic activity. This research explored structure-activity relationships and potential applications in treating urinary incontinence (Kaiser et al., 1993).

- Intagliata et al. (2016) investigated homo and hetero bis-piperazinyl-1-propanone derivatives as selective ligands for serotonin receptors. This highlights the potential psychiatric and neurological applications of related compounds (Intagliata et al., 2016).

Antifungal Applications

- Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound related to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone and examined its solubility and partitioning in biologically relevant solvents. This research is significant for understanding the drug's delivery and efficacy in biological systems (Volkova, Levshin, & Perlovich, 2020).

Molecular Interaction Studies

- The study of kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates by Castro et al. (2001) provides insights into how compounds like 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone interact at the molecular level (Castro et al., 2001).

Allosteric Enhancer Activity

- Romagnoli et al. (2008) explored 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, structurally related to the compound , for their role as allosteric enhancers of the A1 adenosine receptor. This points to potential applications in enhancing receptor response (Romagnoli et al., 2008).

Antidepressant Candidate Research

- The in vitro profile of antidepressant candidate OPC-14523, which has structural similarities to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone, was studied by Jordan et al. (2005) at serotonin receptors, highlighting its potential as an antidepressant (Jordan et al., 2005).

Synthesis and Antitumor Activity

- Hakobyan et al. (2020) reported the synthesis of piperazine-based tertiary amino alcohols, similar to the compound of interest, and evaluated their antitumor activity. This shows the potential application of such compounds in cancer treatment (Hakobyan et al., 2020).

properties

Product Name |

3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone |

|---|---|

Molecular Formula |

C19H21ClN2O2S |

Molecular Weight |

376.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C19H21ClN2O2S/c20-15-1-7-18(8-2-15)25-14-9-19(24)22-12-10-21(11-13-22)16-3-5-17(23)6-4-16/h1-8,23H,9-14H2 |

InChI Key |

NWFKXYYFNGXVMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCSC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

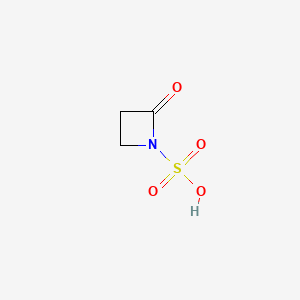

![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)

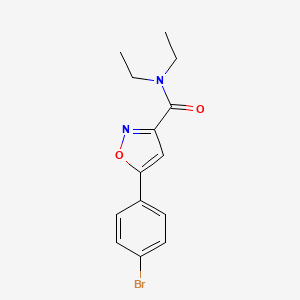

![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)

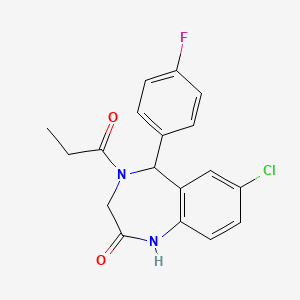

![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)

![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)

![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)